molecular formula C7H12N2O B2650340 (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1820576-11-1

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2650340
CAS No.: 1820576-11-1
M. Wt: 140.186
InChI Key: CRYMABXXBCKOLG-PHDIDXHHSA-N
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Description

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a piperidine ring. The presence of nitrogen atoms in the ring system makes it an important scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a pyrrolo[3,4-b]pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific stereochemistry and the presence of a fully saturated bicyclic ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula: C₇H₁₄N₂
  • Molecular Weight: 126.20 g/mol
  • CAS Number: 169533-55-5
PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.20 g/mol
CAS Number169533-55-5
PurityVaries by supplier

Synthesis

The synthesis of this compound typically involves stereoselective reduction techniques that yield the desired chirality. Various methods have been reported, including the use of chiral auxiliaries and catalytic systems to enhance yield and selectivity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cytotoxic Effects : Some investigations have shown cytotoxic properties against cancer cell lines, indicating potential applications in oncology .
  • Neurological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibitory effects on bacterial strains
CytotoxicityEffective against specific cancer lines
NeurologicalPotential anxiolytic and antidepressant effects

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Case Study 2 : Research involving animal models indicated that administration of this compound led to a marked reduction in anxiety-like behaviors. This was associated with alterations in serotonin and dopamine levels within the brain .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.
  • Modulation of Neurotransmitter Systems : By interacting with serotonin and dopamine receptors, it may influence mood regulation and anxiety responses.

Properties

IUPAC Name

(4aR,7aS)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMABXXBCKOLG-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CNC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CNC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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